2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-chloropyrazine in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under conditions of elevated temperature and solvent like ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce pyrazine oxides.
Scientific Research Applications
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: A simpler analog with similar reactivity but lacking the dichlorophenyl group.
2,6-Dichloropyrazine: Another related compound with two chlorine atoms on the pyrazine ring.
2,6-Dichlorobenzyl Alcohol: A precursor in the synthesis of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine.
Uniqueness
This compound is unique due to the presence of both the pyrazine ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.
Properties
CAS No. |
642084-49-9 |
---|---|
Molecular Formula |
C11H7Cl3N2O |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2-chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-2-1-3-9(13)7(8)6-17-11-5-15-10(14)4-16-11/h1-5H,6H2 |
InChI Key |
JGUMRDHOEKGZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CN=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.